(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple aromatic rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the bromine atom might be replaced in a nucleophilic aromatic substitution reaction, or the nitro group might be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar nitro and cyano groups, while its melting and boiling points would depend on the size and shape of the molecule .Scientific Research Applications
Corrosion Inhibition
The study of benzamide derivatives, including compounds with similar structures, has shown potential in corrosion inhibition for mild steel in acidic conditions. The presence of electron-withdrawing and electron-donating groups, such as nitro (NO2) and methoxy (OCH3), significantly impacts the inhibition efficiency. Experimental and computational studies demonstrate that these substituents can enhance or decrease the corrosion inhibition performance, highlighting the importance of molecular design in developing effective corrosion inhibitors (Mishra et al., 2018).
Pharmaceutical Synthesis
Research on the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as entacapone, involves precursors structurally akin to the compound . These studies provide insights into the mild conditions for synthesizing pharmaceuticals that target specific enzymes. Moreover, they explore the structural requirements for achieving selective inhibition and the potential for treating diseases like Parkinson's through enzyme modulation (Harisha et al., 2015).
Material Science
In the realm of material science, derivatives resembling the given compound have been investigated for their optical properties, including linear and nonlinear optical behaviors. These studies contribute to understanding how molecular structure affects optoelectronic and charge transport properties, which is crucial for developing materials for semiconductor devices and other applications (Shkir et al., 2019).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data, it’s hard to provide detailed advice, but general guidelines would include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .
Future Directions
properties
IUPAC Name |
(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O4/c24-19-7-5-16(6-8-19)15-31-22-4-2-1-3-17(22)13-18(14-25)23(28)26-20-9-11-21(12-10-20)27(29)30/h1-13H,15H2,(H,26,28)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZIJYRQRBPIRS-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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